molecular formula C12H13NO3 B2688593 6-Isopropoxy-1H-indole-2-carboxylic acid CAS No. 881041-46-9

6-Isopropoxy-1H-indole-2-carboxylic acid

Cat. No.: B2688593
CAS No.: 881041-46-9
M. Wt: 219.24
InChI Key: BRVWOKZJVXUQPK-UHFFFAOYSA-N
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Description

6-Isopropoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. . The compound’s structure consists of an indole core with an isopropoxy group at the 6-position and a carboxylic acid group at the 2-position, making it a unique and valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxy-1H-indole-2-carboxylic acid typically involves the functionalization of the indole core. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced techniques such as microwave-assisted synthesis and flow chemistry. These methods enhance reaction efficiency and scalability, making the production process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications .

Scientific Research Applications

6-Isopropoxy-1H-indole-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 6-Isopropoxy-1H-indole-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs, materials, and agrochemicals .

Properties

IUPAC Name

6-propan-2-yloxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7(2)16-9-4-3-8-5-11(12(14)15)13-10(8)6-9/h3-7,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVWOKZJVXUQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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